Bicyclo[5.1.0]octane-8-carbaldehyde
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Overview
Description
Bicyclo[5.1.0]octane-8-carbaldehyde is an organic compound with the molecular formula C₉H₁₄O. It is a bicyclic structure, meaning it contains two fused rings, and features an aldehyde functional group at the 8th position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[5.1.0]octane-8-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The aldehyde group can then be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions followed by purification processes such as distillation or crystallization to obtain the desired purity. The specific methods can vary depending on the required scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.1.0]octane-8-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to form an alcohol.
Substitution: Various nucleophiles can attack the carbonyl carbon, leading to substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Bicyclo[5.1.0]octane-8-carboxylic acid.
Reduction: Bicyclo[5.1.0]octane-8-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[5.1.0]octane-8-carbaldehyde is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which bicyclo[5.1.0]octane-8-carbaldehyde exerts its effects depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can participate in various chemical transformations. The bicyclic structure also imparts unique steric and electronic properties that influence its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[4.1.0]heptane-7-carbaldehyde
- Bicyclo[3.1.0]hexane-6-carbaldehyde
- Bicyclo[2.1.0]pentane-5-carbaldehyde
Uniqueness
Bicyclo[510]octane-8-carbaldehyde is unique due to its larger bicyclic structure, which provides different steric and electronic environments compared to smaller bicyclic aldehydes
Properties
IUPAC Name |
bicyclo[5.1.0]octane-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-6-9-7-4-2-1-3-5-8(7)9/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLBYPMSYLMDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C2C=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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